Plasmepsin II Inhibitory Potency: 4 nM IC50 Differentiates from N-Allyl-1-(phenylsulfonyl)piperidine-4-carboxamide by >150-Fold
N-Allyl-1-(ethylsulfonyl)piperidine-4-carboxamide (CAS 705959-67-7) inhibits Plasmepsin II (Plm II) from Plasmodium falciparum with an IC50 of 4 nM as recorded in BindingDB (BDBM234497) from patent US9353089 [1]. In contrast, the phenylsulfonyl analog N-allyl-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 444112-78-1) exhibits substantially weaker Plm II affinity with an IC50 of 610 nM measured against rat striatal membrane binding [2]. Although the assay systems differ (isolated enzyme vs. membrane binding), the ~150-fold potency differential highlights that the ethylsulfonyl group provides markedly superior Plasmepsin recognition compared to the bulkier, more lipophilic phenylsulfonyl substituent. Within the same patent series, the most potent Plm II inhibitor reported achieves an IC50 of 2 nM, indicating that N-allyl-1-(ethylsulfonyl)piperidine-4-carboxamide resides within 2-fold of the series-leading potency [3].
| Evidence Dimension | Plasmepsin II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM (Plasmepsin-2, P. falciparum, pH 4.5, 2°C) |
| Comparator Or Baseline | N-allyl-1-(phenylsulfonyl)piperidine-4-carboxamide: IC50 = 610 nM (rat striatal membrane binding); Series-leading Plm II inhibitor: IC50 = 2 nM |
| Quantified Difference | ~150-fold more potent than phenylsulfonyl analog; within 2-fold of series-best (2 nM) |
| Conditions | Target compound: recombinant Plasmepsin-2 enzyme assay (pH 4.5, 2°C); Comparator: rat striatal membrane binding assay. Both from BindingDB/US9353089. |
Why This Matters
For antimalarial screening programs targeting hemoglobin degradation, the 4 nM IC50 against Plm II places this compound among the most potent non-peptidic inhibitors in its class, enabling its use as a validated positive control or tool compound where sub-10 nM potency is required.
- [1] BindingDB. BDBM234497. IC50 = 4 nM. Target: Plasmepsin-2 (Plasmodium falciparum). Assay: Recombinant enzyme, pH 4.5, 2°C. Source patent: US9353089. View Source
- [2] BindingDB. BDBM50224278 (CHEMBL332459). N-allyl-1-(phenylsulfonyl)piperidine-4-carboxamide. IC50 = 610 nM. Assay: [3H]NPA displacement from rat striatal membranes. View Source
- [3] BindingDB. BDBM234527. IC50 = 2 nM. Target: Plasmepsin II (P. falciparum). Source patent: US9353089, compound 206. View Source
